3-(4-Fluorophenyl)-3-(oxane-3-carbonylamino)propanoic acid
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Overview
Description
3-(4-Fluorophenyl)-3-(oxane-3-carbonylamino)propanoic acid is an organic compound that features a fluorophenyl group, an oxane ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(oxane-3-carbonylamino)propanoic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzene, undergoes a series of reactions to introduce the fluorophenyl group.
Oxane Ring Formation: The oxane ring is synthesized through cyclization reactions involving appropriate precursors.
Amidation and Propanoic Acid Introduction: The final steps involve amidation to introduce the carbonylamino group and the addition of the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-(oxane-3-carbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-(oxane-3-carbonylamino)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-(oxane-3-carbonylamino)propanoic acid
- 3-(4-Bromophenyl)-3-(oxane-3-carbonylamino)propanoic acid
- 3-(4-Methylphenyl)-3-(oxane-3-carbonylamino)propanoic acid
Uniqueness
3-(4-Fluorophenyl)-3-(oxane-3-carbonylamino)propanoic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-(oxane-3-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c16-12-5-3-10(4-6-12)13(8-14(18)19)17-15(20)11-2-1-7-21-9-11/h3-6,11,13H,1-2,7-9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJABQMHUJFJMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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